2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide
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Overview
Description
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide is a member of morpholines.
Scientific Research Applications
Cholinesterase Inhibitory Activities
Adamantyl-based derivatives, including compounds like 2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide, have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study on adamantyl-based ester derivatives highlighted their potential in inhibiting these enzymes, which are pivotal in neurological functions. The presence of electron-withdrawing groups in these compounds seems to enhance their inhibitory effects, indicating their potential application in treating neurological disorders such as Alzheimer's disease (Kwong et al., 2017).
Antimicrobial and Hemolytic Activities
Adamantyl-based acetamides have been investigated for their antimicrobial properties. A series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. The results indicated variable antimicrobial activity against selected microbial species, with compounds demonstrating less toxicity, making them potential candidates for further biological screenings and applications (Gul et al., 2017).
Cytotoxic Activities
Compounds with an adamantyl-based structure have displayed cytotoxic activity against cancer cell lines. Research on novel sulfonamide derivatives with adamantyl, among other moieties, showed significant inhibition against breast and colon cancer cell lines. Such findings underscore the potential use of these compounds in developing cancer therapeutics (Ghorab et al., 2015).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and characterized for their antimicrobial and in vivo hypoglycemic activities. These compounds demonstrated significant antibacterial activity against various pathogenic strains and also exhibited potent dose-independent reduction of serum glucose levels in diabetic rats. This dual activity presents a unique avenue for the treatment of infections and diabetes (Al-Wahaibi et al., 2017).
Properties
Molecular Formula |
C26H38N2O4 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C26H38N2O4/c1-3-31-23-13-22(28-5-7-30-8-6-28)24(32-4-2)12-21(23)27-25(29)17-26-14-18-9-19(15-26)11-20(10-18)16-26/h12-13,18-20H,3-11,14-17H2,1-2H3,(H,27,29) |
InChI Key |
DOIYDADRICFCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OCC)N5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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